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Compound of Interest

Compound Name:
Methyl 2-fluoro-4-

hydroxybenzoate

Cat. No.: B042768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the

reactivity of methyl 2-fluoro-4-hydroxybenzoate with various electrophiles and nucleophiles.

This versatile building block is of significant interest in medicinal chemistry and drug

development due to its unique electronic and structural features.[1]

Introduction
Methyl 2-fluoro-4-hydroxybenzoate is a key intermediate in the synthesis of a range of

biologically active molecules, including D-amino acid oxidase inhibitors and Hsp90 inhibitors.[2]

Its reactivity is governed by the interplay of three key functional groups: a phenolic hydroxyl

group, a methyl ester, and a fluorine atom on the aromatic ring. The electron-withdrawing

nature of the fluorine atom and the methyl ester group, combined with the electron-donating

character of the hydroxyl group, dictates the regioselectivity and feasibility of various chemical

transformations.

Reactions with Nucleophiles
The primary site for nucleophilic attack is the acidic phenolic hydroxyl group. Additionally, the

methyl ester can undergo nucleophilic acyl substitution.
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The hydroxyl group can be readily alkylated under basic conditions via the Williamson ether

synthesis to introduce a variety of alkyl or aryl groups.

Diagram: Williamson Ether Synthesis Workflow

Methyl 2-fluoro-4-hydroxybenzoate Base (e.g., K2CO3, NaH)
in aprotic solvent (e.g., DMF, Acetone)

Deprotonation Phenoxide intermediate Alkyl halide (R-X)SN2 reaction O-alkylated product Aqueous workup and purification

Click to download full resolution via product page

Caption: General workflow for the O-alkylation of methyl 2-fluoro-4-hydroxybenzoate.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-methoxybenzoate

This protocol describes the methylation of the phenolic hydroxyl group.

Materials:

Methyl 2-fluoro-4-hydroxybenzoate

Potassium carbonate (K₂CO₃)

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

N,N-Dimethylformamide (DMF) or Acetone

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in DMF or acetone, add

potassium carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.
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Slowly add dimethyl sulfate or methyl iodide (1.2 eq) to the reaction mixture.

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

After completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Reactant Product Reagents Solvent Yield Reference

Methyl 2-

fluoro-4-

hydroxybenz

oate

Methyl 2-

fluoro-4-

methoxybenz

oate

K₂CO₃,

(CH₃)₂SO₄
DMF ~90%

Adapted from

general

Williamson

ether

synthesis

protocols.[3]

[4]

O-Acylation
The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a

base to form the corresponding ester.

Experimental Protocol: Synthesis of Methyl 4-acetoxy-2-fluorobenzoate

Materials:

Methyl 2-fluoro-4-hydroxybenzoate

Acetyl chloride or Acetic anhydride

Pyridine or Triethylamine

Dichloromethane (DCM)
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1M HCl

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in dichloromethane.

Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.

Slowly add acetyl chloride or acetic anhydride (1.2 eq).

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the

crude product.

Purify by recrystallization or column chromatography.

Reactant Product Reagents Solvent Yield Reference

Methyl 2-

fluoro-4-

hydroxybenz

oate

Methyl 4-

acetoxy-2-

fluorobenzoat

e

Acetyl

chloride,

Pyridine

DCM >95%

Adapted from

standard

acylation

procedures.

Amide Formation from Ester
The methyl ester can be converted to an amide by reaction with an amine, often at elevated

temperatures or with a catalyst.

Experimental Protocol: Synthesis of 2-fluoro-4-hydroxy-N-methylbenzamide
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Materials:

Methyl 2-fluoro-4-hydroxybenzoate

Methylamine (solution in THF or water)

Methanol (optional)

Procedure:

In a sealed tube, dissolve methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in methanol (if

necessary).

Add an excess of methylamine solution (e.g., 40% in water).

Heat the mixture at 80-100 °C for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

The resulting crude product can be purified by recrystallization or column chromatography.

Reactant Product Reagents Yield Reference

Methyl 2-fluoro-

4-

hydroxybenzoate

2-fluoro-4-

hydroxy-N-

methylbenzamid

e

CH₃NH₂
Moderate to

Good

Adapted from

general

amidation

procedures.[5]

Reactions with Electrophiles
Electrophilic aromatic substitution on the benzene ring is directed by the combined electronic

effects of the substituents. The hydroxyl group is a strong activating, ortho-, para-director. The

fluorine atom is a deactivating, ortho-, para-director. The methyl ester group is a deactivating,

meta-director. The overall effect will favor substitution at the positions ortho to the strongly

activating hydroxyl group (positions 3 and 5).
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Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Methyl 2-fluoro-4-hydroxybenzoate
(-OH: activating, o,p-director
-F: deactivating, o,p-director

-COOCH3: deactivating, m-director)

Electrophile (E+)

Reaction

Position 3
(ortho to -OH, meta to -COOCH3)

Favored

Position 5
(ortho to -OH, meta to -F)

Favored

Position 6
(ortho to -F, meta to -OH)

Disfavored

Click to download full resolution via product page

Caption: Predicted regioselectivity for electrophilic attack on methyl 2-fluoro-4-
hydroxybenzoate.

Bromination
Bromination is expected to occur at the positions activated by the hydroxyl group.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Materials:

Methyl 2-fluoro-4-hydroxybenzoate

Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Acetic acid or Dichloromethane (DCM)

Sodium thiosulfate solution

Sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in acetic acid or dichloromethane.

Cool the solution to 0 °C.

Slowly add a solution of bromine (1.05 eq) in the same solvent.

Stir the reaction at 0 °C to room temperature for 1-3 hours.

Quench the reaction with a saturated solution of sodium thiosulfate.

Extract the product with an organic solvent like ethyl acetate.

Wash the organic layer with sodium bicarbonate solution and brine.

Dry over anhydrous sodium sulfate and concentrate.

Purify the product by recrystallization or column chromatography.

Reactant Product Reagents Solvent Yield Reference

Methyl 2-

fluoro-4-

hydroxybenz

oate

Methyl 5-

bromo-2-

fluoro-4-

hydroxybenz

oate

Br₂ Acetic Acid ~75-85%

Adapted from

bromination

of similar

phenols.[6]
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Nitration
Nitration introduces a nitro group onto the aromatic ring, typically at a position activated by the

hydroxyl group.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate

Materials:

Methyl 2-fluoro-4-hydroxybenzoate

Concentrated Sulfuric acid (H₂SO₄)

Concentrated Nitric acid (HNO₃)

Ice

Procedure:

Carefully add concentrated sulfuric acid to methyl 2-fluoro-4-hydroxybenzoate at 0 °C.

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric

acid at 0 °C.

Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the

temperature below 10 °C.

Stir the reaction mixture at 0-5 °C for 1-2 hours.

Pour the reaction mixture onto crushed ice.

Collect the precipitated product by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
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Reactant Product Reagents Yield Reference

Methyl 2-fluoro-

4-

hydroxybenzoate

Methyl 2-fluoro-

4-hydroxy-5-

nitrobenzoate

H₂SO₄, HNO₃ ~70-80%

Adapted from

nitration of

methyl benzoate.

[7][8][9][10][11]

Summary of Reactions and Quantitative Data
Reaction Type Reagents Product Typical Yield

Nucleophilic

Reactions

O-Alkylation K₂CO₃, (CH₃)₂SO₄
Methyl 2-fluoro-4-

methoxybenzoate
~90%

O-Acylation
Acetyl chloride,

Pyridine

Methyl 4-acetoxy-2-

fluorobenzoate
>95%

Amide Formation CH₃NH₂
2-fluoro-4-hydroxy-N-

methylbenzamide
Moderate to Good

Electrophilic

Reactions

Bromination Br₂

Methyl 5-bromo-2-

fluoro-4-

hydroxybenzoate

~75-85%

Nitration H₂SO₄, HNO₃

Methyl 2-fluoro-4-

hydroxy-5-

nitrobenzoate

~70-80%

Disclaimer: The provided protocols are intended as a guide and should be adapted and

optimized for specific laboratory conditions. All reactions should be performed by trained

personnel in a well-ventilated fume hood with appropriate personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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